



Application Notes and Protocols for ML267 Synthesis and Purification

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ML267 is a potent and selective inhibitor of the Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme essential for the biosynthesis of secondary metabolites and fatty acids in various bacteria.[1][2] This small molecule has demonstrated significant antibacterial activity, particularly against Gram-positive organisms such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its targeted mechanism of action and favorable preliminary ADME/PK profiles make it a compelling candidate for further investigation in the development of novel antibiotics.[1][2] These application notes provide a detailed protocol for the chemical synthesis and purification of **ML267**, along with a summary of its key biological and pharmacological properties to facilitate further research and development.

Introduction

4'-Phosphopantetheinyl transferases (PPTases) are crucial enzymes that catalyze the post-translational modification of carrier proteins involved in a variety of metabolic pathways, including fatty acid, polyketide, and non-ribosomal peptide synthesis.[2] The inhibition of bacterial PPTases presents a promising strategy for the development of new antibacterial agents. **ML267**, chemically known as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, emerged from a high-throughput screening campaign as a potent inhibitor of Sfp PPTase.[1] This document outlines the laboratory-scale



synthesis and purification procedures for **ML267**, enabling researchers to produce high-purity material for in vitro and in vivo studies.

Data Presentation

Table 1: Physicochemical Properties of ML267

Property	Value	Reference
Molecular Formula	C19H18CIF6N5O3S	[3]
Molecular Weight	545.89 g/mol	[3][4]
CAS Number	1542213-67-1	[3][4]
Appearance	White solid	[1]

Table 2: In Vitro Potency of ML267

Target	IC50	Assay Type	Reference
Sfp-PPTase	290 nM	qHTS	[1][5]
AcpS-PPTase	6.93 μΜ	qHTS	[1]
AcpS-PPTase	8.1 μΜ	[5]	

Table 3: Purity Specifications for Biological Assays

Parameter	Specification	Analytical Method(s)	Reference
Purity	> 95%	HPLC, LC/MS	[1]

Experimental Protocols Synthesis of ML267[1]

This protocol is adapted from the Probe Reports from the NIH Molecular Libraries Program.

Materials and Reagents:



- 4-methoxypyridin-2-amine
- 1,1'-thiocarbonyldiimidazole (TCDI)
- 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine
- Dichloromethane (DCM), anhydrous
- N,N-dimethylformamide (DMF), anhydrous
- Trifluoroacetic acid (TFA)
- Methanol
- · Metal scavenger resin
- Celite
- · Nitrogen gas

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
- Mass spectrometer (MS)

Procedure:

• To a solution of 4-methoxypyridin-2-amine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (2 mL) under a nitrogen atmosphere, add 1,1'-thiocarbonyldiimidazole (1.05 mmol, 1.05 eq).



- Stir the mixture at room temperature for 15 minutes until the solution becomes a clear yellow.
- Add 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (1.1 mmol, 1.1 eq) to the reaction mixture.
- Heat the reaction to 40°C and stir for 1 hour.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

Purification of ML267[1]

Procedure:

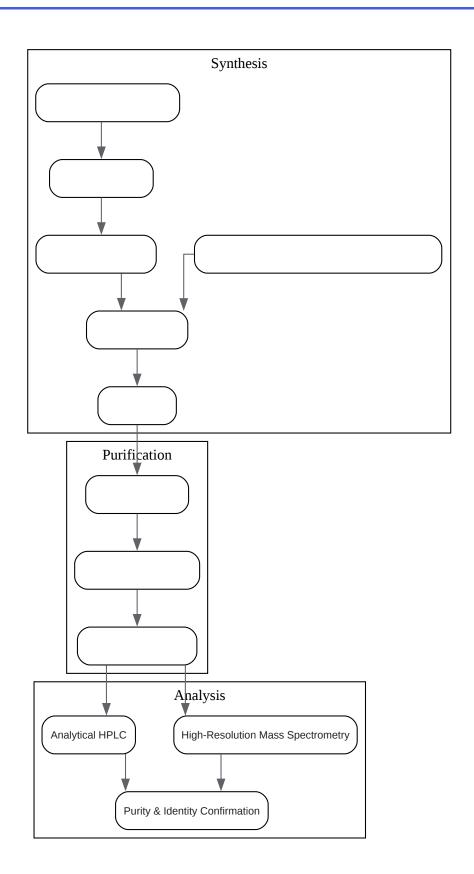
- Dissolve the crude residue in a minimal amount of Dimethyl Sulfoxide (DMSO) (approximately 2 mL).
- Purify the crude product by reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
 - Column: Phenomenex Luna C18 (5 μm, 30 x 75 mm) or equivalent.
 - Mobile Phase: A gradient of acetonitrile and water, each containing 0.1% trifluoroacetic acid (TFA).
 - Flow Rate: 45 mL/min.
- Alternatively, the crude solid can be dissolved in a methanol/dichloromethane mixture,
 treated with a metal scavenger, filtered through Celite, and purified by flash chromatography.
- Following chromatographic purification, a deprotection step using TFA may be necessary if a
 protecting group was used for the piperazine moiety.
- The final product, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is obtained as a white solid after lyophilization or evaporation of the purified fractions.



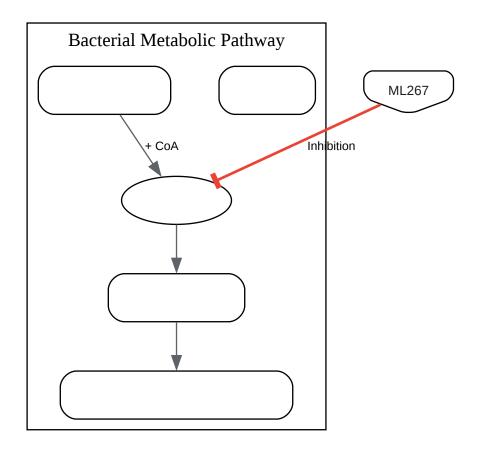
• Confirm the identity and purity (>95%) of the final compound using analytical HPLC and high-resolution mass spectrometry.

Visualizations ML267 Synthesis Workflow









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